molecular formula C5H2ClFINO B8793268 6-Chloro-5-fluoro-2-iodopyridin-3-ol

6-Chloro-5-fluoro-2-iodopyridin-3-ol

Cat. No.: B8793268
M. Wt: 273.43 g/mol
InChI Key: ZVSAJKCQLAJFTJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-Chloro-5-fluoro-2-iodopyridin-3-ol is a useful research compound. Its molecular formula is C5H2ClFINO and its molecular weight is 273.43 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C5H2ClFINO

Molecular Weight

273.43 g/mol

IUPAC Name

6-chloro-5-fluoro-2-iodopyridin-3-ol

InChI

InChI=1S/C5H2ClFINO/c6-4-2(7)1-3(10)5(8)9-4/h1,10H

InChI Key

ZVSAJKCQLAJFTJ-UHFFFAOYSA-N

Canonical SMILES

C1=C(C(=NC(=C1F)Cl)I)O

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a solution of 6-chloro-5-fluoropyridin-3-ol (307.8 mg, 2.08 mmol) in water (11 mL) was added Na2CO3 (441 mg, 4.16 mmol) and I2 (549 mg, 2.08 mmol). After 2 hours, the reaction mixture was acidified with 1 N HCl to pH 3, diluted with EtOAc (100 mL), and washed with aq. NaHSO3 and brine (50 mL each). The organic layer was dried over Na2SO4, filtered and concentrated to afford 6-chloro-5-fluoro-2-iodopyridin-3-ol. LCMS=273.9 (M+1)+. 1H NMR (CDCl3, 500 MHz) δ 7.11 (d, J=8.5 Hz, 1H), 5.47 (d, J=1.4 Hz, 1H).
Quantity
307.8 mg
Type
reactant
Reaction Step One
Quantity
441 mg
Type
reactant
Reaction Step One
Name
Quantity
549 mg
Type
reactant
Reaction Step One
Name
Quantity
11 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
100 mL
Type
solvent
Reaction Step Three

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